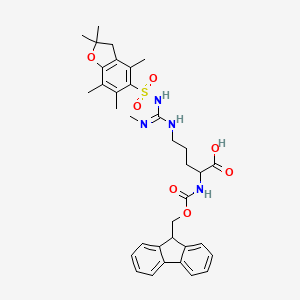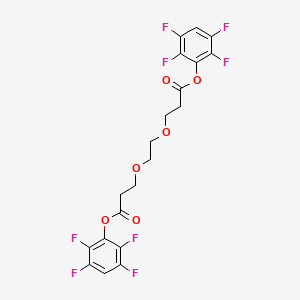
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride typically involves the reaction of 4-methoxy-4-oxobutyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-compounds, while reduction may produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-4-oxobutyl)triphenylphosphonium bromide: This compound has a similar structure but contains a triphenylphosphonium group instead of a trimethylazanium group.
(4-Methoxy-4-oxobutyl)acrylic acid: This compound has a similar backbone but contains an acrylic acid group.
Uniqueness
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H21ClNO3+ |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
(4-methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride |
InChI |
InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;; |
Clave InChI |
HUCARLCBGJLGMH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCC(=O)OC.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
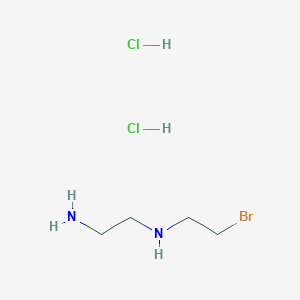
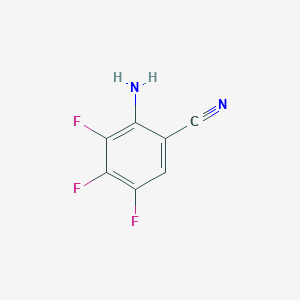
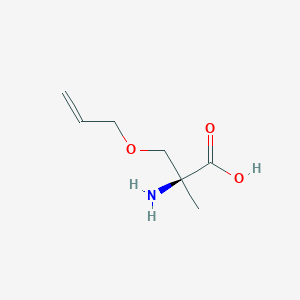


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)



